molecular formula C11H9N5 B12910437 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 74136-38-2

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B12910437
CAS No.: 74136-38-2
M. Wt: 211.22 g/mol
InChI Key: RIGAFAPHYDMOBD-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-[1,2,3]triazole with methylating agents in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike its analogs, this compound has shown significant neuroprotective and anti-inflammatory activities, making it a promising candidate for further research in neurodegenerative diseases and inflammation .

Biological Activity

7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure allows for diverse interactions with biological targets, making it a candidate for further research in various therapeutic areas.

The molecular formula of this compound is C11H10N6C_{11}H_{10}N_6, with a molecular weight of approximately 226.241 g/mol . The compound features a triazole ring fused to a pyrimidine, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of triazolopyrimidine compounds show significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
  • Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes involved in cell signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies:

CompoundBacterial StrainMIC (µM)
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidineEscherichia coli0.21
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidinePseudomonas aeruginosa0.25

These results suggest that the compound exhibits potent antibacterial activity comparable to established antibiotics .

Anticancer Activity

In vitro studies have shown that 7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine can inhibit the proliferation of various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)
MCF-7 (Breast)15.3
A549 (Lung)22.0
HepG2 (Liver)18.5

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of 7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine is attributed to its ability to bind to specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site of target enzymes such as kinases and DNA gyrase.
  • Molecular Interactions : Key interactions include hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of these enzymes .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the triazolopyrimidine scaffold:

  • Study on Antimicrobial Efficacy : A novel derivative demonstrated significant activity against resistant strains of bacteria with MIC values lower than traditional antibiotics.
  • Cytotoxicity Assessment : A series of compounds derived from triazolopyrimidine were screened for cytotoxicity using MTT assays against multiple cancer cell lines, revealing promising candidates for further development .

Properties

CAS No.

74136-38-2

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

7-methyl-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C11H9N5/c1-8-10-11(13-7-12-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

RIGAFAPHYDMOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N(N=N2)C3=CC=CC=C3

Origin of Product

United States

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